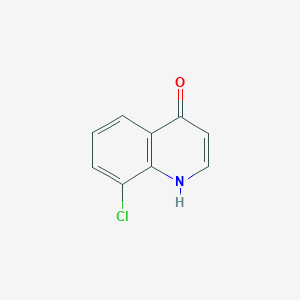

8-Chloro-4-hydroxyquinoline

描述

Historical Perspectives on Quinoline (B57606) Chemistry and its Halogenated and Hydroxylated Derivatives

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. mdpi.com The fundamental structure of quinoline, a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for chemical modification. mdpi.com Early research focused on understanding the basic properties and reactions of the quinoline ring system.

The introduction of substituents, such as halogens and hydroxyl groups, marked a significant advancement in the field. The Friedländer synthesis, described in 1882, became a convenient method for preparing quinoline scaffolds from 2-aminobenzaldehydes and ketones. mdpi.com This and other synthetic methods, like the Skraup and Combes syntheses, paved the way for the creation of a wide variety of quinoline derivatives. rroij.com

The exploration of halogenated quinolines gained momentum due to their potential biological activities. The incorporation of a chlorine atom, for instance, was found to modulate the electronic properties and lipophilicity of the quinoline molecule, which in turn could enhance its interaction with biological targets. rroij.com Similarly, hydroxylated quinolines, particularly 8-hydroxyquinoline (B1678124) (also known as oxine), were discovered to be potent chelating agents for various metal ions, a property that underpins many of their biological effects. wikipedia.orgnih.gov The synthesis of 8-hydroxyquinoline itself was achieved through methods like the sulfonation-alkali fusion of quinoline or the hydrolysis of 8-aminoquinoline (B160924). wikipedia.org The specific synthesis of 8-Chloro-4-hydroxyquinoline can be achieved through various routes, including the hydrolysis of 8-chloroquinoline (B1195068) derivatives. guidechem.com

Current Research Landscape and Significance of this compound

In the contemporary research landscape, this compound is primarily significant as a key intermediate or building block in the synthesis of more complex and functionally diverse molecules. Its structure is a common feature in the design of novel compounds with potential applications in medicinal chemistry and material science.

Research has shown that the presence of both the 8-chloro and 4-hydroxy groups can influence the biological profile of quinoline derivatives. For instance, studies on related compounds have indicated that the position of the chlorine atom can affect properties like bacterial membrane penetration. nih.gov The 4-hydroxy group can exist in tautomeric equilibrium with the 4-keto form, which is crucial for its coordination chemistry and biological interactions.

While much of the current research focuses on derivatives, the parent compound, this compound, is essential for these studies. It serves as a starting material for creating libraries of new compounds to be screened for various biological activities.

Academic Rationale for Investigating this compound

The academic rationale for the continued investigation of this compound is multifaceted and stems from its fundamental chemical properties and its potential as a scaffold for drug discovery and material science.

Synthetic Utility: As a readily available and reactive intermediate, this compound allows for a wide range of chemical modifications. The chlorine atom at the 8-position can be a site for nucleophilic substitution or cross-coupling reactions, while the hydroxyl group at the 4-position can be derivatized or can influence the reactivity of the quinoline ring. This synthetic versatility makes it an attractive starting point for the synthesis of novel compounds. rroij.com

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can elucidate critical structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents. The presence of the chloro and hydroxy groups provides specific points of reference in these studies. nih.gov

Foundation for Biologically Active Molecules: The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. mdpi.commdpi.com Derivatives of 8-hydroxyquinoline have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antineurodegenerative properties. nih.govmdpi.commdpi.com Therefore, this compound serves as a logical foundation for the development of new therapeutic candidates.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | nih.govlookchem.com |

| Molecular Weight | 179.60 g/mol | nih.govlookchem.com |

| IUPAC Name | 8-chloro-1H-quinolin-4-one | nih.gov |

| CAS Number | 57797-97-4 | nih.govlookchem.com |

| Boiling Point | 300.8°C at 760 mmHg | lookchem.com |

| Flash Point | 135.7°C | lookchem.com |

| Density | 1.339 g/cm³ | lookchem.com |

| Refractive Index | 1.608 | lookchem.com |

| XLogP3-AA | 2.2 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

8-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZPLFOSYVTCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295517 | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57797-97-4 | |

| Record name | 57797-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57797-97-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Chloro 4 Hydroxyquinoline and Its Analogs

Classical Approaches to Quinoline (B57606) Synthesis Relevant to 8-Chloro-4-hydroxyquinoline

Several classical named reactions provide the foundation for quinoline synthesis. While not always directly yielding this compound, their principles are often adapted for the synthesis of substituted quinolines.

Skraup Synthesis and its Adaptations for Substituted Quinolines

The Skraup synthesis is a cornerstone in quinoline preparation, traditionally involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.comiipseries.org

For the synthesis of substituted quinolines, a substituted aniline can be used as the starting material. pharmaguideline.com For instance, to introduce a chlorine atom at the 8-position, one would ideally start with 2-chloroaniline. However, the harsh reaction conditions of the classical Skraup synthesis can sometimes lead to undesired side reactions and low yields. researchgate.net Modifications to the Skraup reaction, such as a more controlled addition of reactants, have been shown to reduce the violence of the reaction and significantly improve yields of quinoline and its substituted derivatives. researchgate.net

Table 1: Examples of Skraup Synthesis Adaptations

| Starting Amine | Reagents | Product | Reference |

| Aniline | Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | organicreactions.org |

| o-Aminophenol | Glycerol, Oxidizing Agent | 8-Hydroxyquinoline (B1678124) | google.com |

| 2-Chloroaniline | Glycerol, Sulfuric Acid, Oxidizing Agent | 8-Chloroquinoline (B1195068) | pharmaguideline.com |

Friedländer Synthesis and its Applicability

The Friedländer synthesis offers another versatile route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by either an acid or a base. organic-chemistry.orgwikipedia.org

The general applicability of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines. thieme-connect.comorgchemres.orgijcce.ac.ir To synthesize an this compound derivative, one could theoretically start with a 2-amino-3-chlorobenzaldehyde (B1290574) or a related ketone and react it with a suitable active methylene (B1212753) compound like an acetoacetate (B1235776) derivative. The 4-hydroxy group is often the result of the tautomerization of an initial 4-keto intermediate.

Table 2: Components in Friedländer Synthesis for Substituted Quinolines

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Product Type | Reference |

| 2-Aminobenzaldehyde | Ketone | Acid or Base | Substituted Quinoline | wikipedia.org |

| 2-Aminoaryl Ketone | Aldehyde | Acid or Base | Substituted Quinoline | thieme-connect.com |

| 2-Amino-5-chlorobenzaldehyde | Ethyl acetoacetate | Polyphosphoric Acid | This compound-3-carboxylate |

Specific Synthetic Routes for this compound

Direct synthesis of this compound often requires more specialized methods that can precisely control the placement of both the chloro and hydroxy substituents.

Hydroxylation and Chlorination Strategies

The introduction of hydroxyl and chloro groups onto a pre-formed quinoline ring is a common strategy. Hydroxylation can be achieved through various methods, including the use of strong oxidizing agents or through biochemical transformations. mdpi.comnih.gov For instance, the acid-catalyzed decomposition of 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline has been shown to yield 2-chloro-8-hydroxyquinoline. nih.gov Recent advancements have also demonstrated copper-catalyzed direct hydroxylation of the ortho C-H bond of aromatic rings directed by the quinoline nitrogen. acs.org

Chlorination of hydroxyquinolines is also a viable route. For example, the treatment of 4-hydroxy-8-tosyloxyquinoline with a chlorinating agent can yield 4-chloro-8-tosyloxyquinoline, which can then be deprotected to the corresponding 8-hydroxyquinoline derivative. researchgate.net The position of chlorination can be directed by the existing hydroxyl group. usu.edu

Chloroquinoline Hydrolysis Methods

The hydrolysis of a chloroquinoline can be an effective method for producing a hydroxyquinoline. For instance, 8-chloroquinoline can be hydrolyzed to 8-hydroxyquinoline in the presence of a copper catalyst in a dilute alkali solution under specific temperature and pressure conditions. google.com This method is one of the established industrial routes for the synthesis of 8-hydroxyquinoline and can be adapted for its chloro-substituted analogs.

Multi-component One-Pot Methods

Modern synthetic chemistry increasingly favors one-pot, multi-component reactions due to their efficiency and atom economy. scispace.comresearchgate.net A multi-component one-pot method for the synthesis of 8-hydroxyquinoline compounds has been developed, which involves the reaction of a 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst. google.com This approach allows for the rapid assembly of the quinoline core with various substituents. While not explicitly detailed for this compound, the versatility of this method suggests its potential applicability by using appropriately substituted starting materials. Another one-pot synthesis involves the reaction of 5-chloroacetyl-8-hydroxyquinoline with amines and dimedone to produce novel indole (B1671886) derivatives attached to an 8-hydroxyquinoline core. scispace.comresearchgate.net

Advanced Synthetic Strategies and Green Chemistry Approaches

The evolution of synthetic organic chemistry has paved the way for more efficient and environmentally benign methods for constructing complex molecules. The synthesis of quinoline derivatives has greatly benefited from these advancements, moving beyond traditional, often harsh, reaction conditions.

Photoredox Catalysis in Quinoline Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com This methodology utilizes a photocatalyst, often an organic dye or a metal complex, that absorbs visible light to initiate a single-electron transfer (SET) process, generating reactive radical intermediates under mild conditions. nih.govrsc.orgresearchgate.net

In the context of quinoline chemistry, photoredox catalysis has been successfully applied to the C-H functionalization of the quinoline ring. For instance, the C-2 arylation of quinoline N-oxides can be achieved using eosin (B541160) Y as a metal-free organic photocatalyst. rsc.orgmdpi.com This reaction proceeds efficiently with both commercially available and in-situ generated arenediazonium salts, tolerating a range of electron-donating and electron-withdrawing groups on both the quinoline N-oxide and the aryl diazonium salt. rsc.org The process is believed to involve the generation of an aryl radical from the diazonium salt via a photo-induced electron transfer, which then attacks the electron-deficient quinoline N-oxide. nih.gov This approach avoids the need for pre-functionalized quinolines, a common requirement in traditional cross-coupling reactions. rsc.org

Furthermore, photoredox catalysis has been employed for the Minisci-type addition of α-amino radicals to quinolines. nih.gov Dual catalysis systems, combining a photoredox catalyst with a Brønsted acid, have proven effective in promoting the addition of these radicals to the protonated quinoline, leading to the formation of C-alkylated products. nih.gov This strategy has been instrumental in the late-stage functionalization of complex molecules. nih.gov

| Reaction Type | Catalyst System | Reactants | Key Features |

| C-2 Arylation | Eosin Y (organic dye) | Quinoline N-oxides, Arenediazonium salts | Metal-free, mild conditions, broad substrate scope. rsc.org |

| Minisci-type Alkylation | Photoredox catalyst + Brønsted acid | Quinolines, α-Amino radical precursors | Dual catalysis, suitable for late-stage functionalization. nih.gov |

Microwave-Assisted Synthesis for 8-Hydroxyquinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. benthamdirect.comnih.gov This green chemistry technique has been extensively applied to the synthesis of quinoline and 8-hydroxyquinoline derivatives. benthamdirect.commdpi.com

The synthesis of various quinoline derivatives, including those with antimicrobial properties, has been efficiently achieved using microwave irradiation. jmpas.com For example, the preparation of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from a substituted acetanilide (B955) was accomplished under microwave conditions. jmpas.com This intermediate then serves as a versatile starting material for the synthesis of a variety of 3-substituted quinolines. jmpas.com

Microwave assistance has also been beneficial in multicomponent reactions for the construction of complex quinoline-fused heterocyclic systems. acs.orgacs.org One-pot, three-component reactions of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones under microwave irradiation have yielded novel dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. acs.org Similarly, the synthesis of polysubstituted imidazo[1,2-a]quinolines has been achieved through a microwave-assisted, three-component domino reaction. acs.org

The synthesis of sulfonamide-substituted 8-hydroxyquinoline derivatives has also been successfully carried out using microwave assistance, significantly reducing the reaction time compared to conventional methods. nih.govnih.govresearchgate.net For instance, the reaction of 4-aminobenzenesulfonamide with 5-(chloromethyl)-8-hydroxyquinoline hydrochloride was completed in just 4 minutes under microwave irradiation. nih.gov

| Reaction Type | Key Features of Microwave-Assisted Synthesis | Example |

| Quinoline Synthesis | Reduced reaction times, improved yields, catalyst-free conditions in some cases. benthamdirect.comjmpas.comacs.org | Synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde. jmpas.com |

| Multicomponent Reactions | One-pot synthesis of complex heterocyclic systems. acs.orgacs.org | Synthesis of dihydropyridopyrimidines bearing a quinoline fragment. acs.org |

| Sulfonamide Derivatives | Rapid synthesis of 8-hydroxyquinoline-sulfonamide conjugates. nih.govnih.govresearchgate.net | Synthesis of 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide. nih.gov |

Enzymatic and Biocatalytic Chlorination of Hydroxyquinolines

The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. usu.edursc.org Halogenases, a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules, are of particular interest for the synthesis of halogenated quinolines. usu.edunih.gov

A flavin-dependent halogenase, Rdc2, has been shown to be effective in the regioselective chlorination of various hydroxyquinolines. usu.edu This enzyme, when expressed in E. coli, can catalyze the chlorination of substrates like 3-hydroxyquinoline, 5-hydroxyquinoline, and 7-hydroxyquinoline, introducing a chlorine atom specifically at the position ortho to the hydroxyl group. usu.edu This high regioselectivity is a significant advantage over chemical chlorination methods, which often lead to a mixture of products and require harsh reaction conditions. usu.edu

The substrate scope of Rdc2 is not limited to simple hydroxyquinolines; it has also been shown to halogenate isoquinolines, further demonstrating its potential as a versatile biocatalyst for the synthesis of diverse halogenated heterocycles. nih.gov The enzymatic reaction proceeds under mild conditions and represents a more environmentally friendly approach to producing medicinally important chlorohydroxyquinolines. usu.edu

In addition to halogenases, other enzymes like monoamine oxidase (MAO-N) have been utilized in the biocatalytic synthesis of quinolines through the dehydroaromatization of 1,2,3,4-tetrahydroquinolines. nih.govacs.orgrsc.org This method provides an efficient and atom-economical route to quinolines under mild, aerobic conditions. rsc.org While this approach has been demonstrated for various substituted quinolines, the aromatization of tetrahydroquinolines bearing halogen substituents has been found to be less efficient. nih.govacs.org

| Enzyme | Reaction Type | Substrates | Key Advantages |

| Flavin-dependent halogenase (Rdc2) | Regioselective Chlorination | Hydroxyquinolines, Isoquinolines | High regioselectivity (ortho to hydroxyl group), mild conditions, green synthesis. usu.edunih.gov |

| Monoamine Oxidase (MAO-N) | Oxidative Dehydroaromatization | 1,2,3,4-Tetrahydroquinolines | Atom-economical, mild aerobic conditions. nih.govacs.orgrsc.org |

Derivatization Strategies for this compound

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Several powerful synthetic methods are employed for this purpose, with the Mannich reaction and Suzuki-Miyaura cross-coupling being particularly prominent.

Mannich Reaction in the Synthesis of 8-Hydroxyquinoline Derivatives

The Mannich reaction is a classic three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net In the context of 8-hydroxyquinoline (oxine), the hydrogen at the C-7 position is sufficiently acidic to participate in this reaction, leading to the formation of 7-aminomethyl-8-hydroxyquinoline derivatives, also known as Mannich bases. mdpi.comresearchgate.netresearchgate.netoup.comacs.org

This reaction is highly versatile, allowing for the introduction of a wide variety of aminoalkyl groups at the C-7 position of the 8-hydroxyquinoline scaffold. mdpi.comresearchgate.net Both primary and secondary amines, including acyclic and cyclic amines, can be used as the amine component. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. researchgate.net

The synthesis of these Mannich bases is of significant interest due to their potential biological activities. researchgate.netoup.comacs.org For example, various Mannich bases of 8-hydroxyquinoline have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. oup.com The reaction can be carried out using different aromatic aldehydes and amines, leading to a diverse library of compounds. researchgate.net

| Reactant 1 (Active H) | Reactant 2 (Aldehyde) | Reactant 3 (Amine) | Product Type |

| 8-Hydroxyquinoline | Formaldehyde | Primary or Secondary Amines | 7-Aminomethyl-8-hydroxyquinoline derivatives. mdpi.comresearchgate.netresearchgate.netoup.comacs.org |

| 8-Hydroxyquinoline | Aromatic Aldehydes | Aromatic Amines | 7-[α-(amino)benzyl]-8-hydroxyquinoline derivatives. researchgate.net |

Suzuki-Miyaura Cross-Coupling for Aryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is exceptionally powerful for the synthesis of biaryls and has been widely applied to the functionalization of quinoline derivatives. nih.gov

In the synthesis of derivatives of this compound, the chloro substituent can serve as the halide partner in the Suzuki-Miyaura coupling. For instance, 4-chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous conditions. researchgate.net The tosyl protecting group on the hydroxyl function remains stable during the coupling, allowing for subsequent deprotection to yield 4-aryl-8-hydroxyquinolines. researchgate.net This strategy provides a route to otherwise difficult-to-access derivatives.

The reactivity of different halogen substituents on the quinoline ring towards Suzuki-Miyaura coupling follows the general trend of I > Br > Cl. nih.gov This differential reactivity can be exploited for the sequential and regioselective functionalization of dihaloquinolines. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.govbeilstein-journals.org For example, the use of tricyclohexylphosphine (B42057) as a ligand in combination with a palladium catalyst has been shown to be effective in the Suzuki coupling of chloroquinolines. nih.govbeilstein-journals.org

| Quinoline Substrate | Coupling Partner | Catalyst System | Product |

| 4-Chloro-8-tosyloxyquinoline | Arylboronic acids | Palladium catalyst | 4-Aryl-8-tosyloxyquinolines. researchgate.net |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl2(PPh3)2/PCy3 | 2,3,4-Triarylquinolines. nih.gov |

| 2-Alkynyl-4-chloroquinolines | Arylboronic acids | (PPh3)2PdCl2/PCy3 | 2-Alkynyl-4-arylquinolines. beilstein-journals.org |

Functionalization at Specific Positions (C-2, C-4, C-5, C-7) of the Quinoline Core

The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular architectures with tailored properties. The reactivity of the quinoline ring is not uniform; specific positions are more amenable to substitution, influenced by the existing substituents. In the case of this compound, the electronic properties of the chlorine and hydroxyl groups direct subsequent modifications. Research has focused on introducing a variety of functional groups at the C-2, C-4, C-5, and C-7 positions to develop novel analogs.

Functionalization at the C-2 Position

The C-2 position of the quinoline ring is a key site for modification, often leading to compounds with enhanced biological profiles. mdpi.comresearchgate.net The introduction of substituents at this position can significantly influence the molecule's activity. mdpi.comresearchgate.net

One notable approach involves the synthesis of 2-styryl-4-hydroxyquinoline derivatives. biointerfaceresearch.com This functionalization can be challenging due to the non-selective reactivity or lower reactivity of the 4-hydroxyquinoline (B1666331) substrate. biointerfaceresearch.com However, a metal-free, acid-free, base-free, and solvent-free protocol has been developed to overcome these issues. This method involves the coupling of the sp3 C-H bond of a 2-alkyl quinoline with an aromatic aldehyde using p-toluene sulfonamide under neat conditions at 140°C. biointerfaceresearch.com This eco-friendly approach avoids the dual nucleophilic character of the hydroxyl-linked substrate. biointerfaceresearch.com The use of p-toluene sulfonamide is crucial; it is believed to form a hydrogen bond with the hydroxyl group, reducing its nucleophilic nature and allowing the desired reaction to proceed. biointerfaceresearch.com

Research has demonstrated the synthesis of various 2-substituted-4-hydroxyquinoline derivatives using this optimized protocol, achieving yields between 62-74%. biointerfaceresearch.com

Table 1: Synthesis of 2-Substituted-4-hydroxyquinoline Derivatives (6a-g)

| Compound | Aromatic Aldehyde Used | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 6a | Benzaldehyde | 32 | 71 |

| 6b | 4-Chlorobenzaldehyde | 28 | 74 |

| 6c | 4-Fluorobenzaldehyde | 30 | 72 |

| 6d | 4-Nitrobenzaldehyde | 45 | 62 |

| 6e | 4-(Trifluoromethyl)benzaldehyde | 40 | 65 |

| 6f | Thiophene-2-carbaldehyde | 35 | 68 |

| 6g | 4-Morpholinobenzaldehyde | 38 | 64 |

This table summarizes the synthesis of various 2-styryl-4-hydroxyquinoline derivatives via a C-H activation approach as described in the literature. biointerfaceresearch.com

Another strategy for C-2 functionalization employs an N-oxide as a directing group. chemrxiv.org This method allows for the programmed, site-selective, metal-catalyzed C–H functionalization of the 4-hydroxyquinoline scaffold, enabling decoration at the C-2 and C-8 positions. chemrxiv.org

Functionalization at the C-4 Position

The C-4 position is occupied by a hydroxyl group, which itself can be a point of modification or can influence reactions at other sites. The hydroxyl group can be oxidized to generate quinone derivatives. In the context of multi-step functionalization, the 4-hydroxy group can be temporarily protected, for instance, as a 4-O-carbamyl moiety. chemrxiv.org This protection strategy facilitates other reactions, such as an anionic ortho Fries rearrangement to introduce a carboxamide at the C-3 position. chemrxiv.org The subsequent removal of the protecting group regenerates the C-4 hydroxyl group, which then exists in tautomeric equilibrium with the 4-oxo group of the corresponding quinolone. This 4-oxo group can then act as a new directing group for further functionalization, for example, at the C-5 position. chemrxiv.org

Functionalization at the C-5 Position

The C-5 position is electronically activated for electrophilic aromatic substitution, primarily due to the para-directing effect of the C-8 substituent. nih.gov Consequently, halogenation is a common functionalization at this site. researchgate.net

Several transition-metal-catalyzed methods have been developed for C-5 functionalization. researchgate.net For instance, a copper-catalyzed method allows for the selective C-5 bromination of 8-aminoquinoline (B160924) amides. researchgate.net Ruthenium catalysts have been employed for highly selective difluoromethylation at the C-5 position of 8-aminoquinoline amides. researchgate.net

A transition-metal-free approach for the C5, C7-dihalogenation of 8-hydroxyquinolines has also been realized. researchgate.netresearchgate.net This method relies on the in-situ formation of an O-acyl 8-hydroxyquinoline under catalyst-free conditions in toluene. researchgate.netresearchgate.net By modifying the reaction conditions, specifically by using pre-formed O-acylated 8-hydroxyquinolines in the presence of AlCl₃, electrophilic halogenation can be directed specifically to the C-5 position. researchgate.netresearchgate.net The O-acyl group can be easily removed by hydrolysis to yield the C-5 halogenated 8-hydroxyquinoline. researchgate.net

Table 2: Selected Methods for C-5 Functionalization of Quinoline Derivatives

| Reaction | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C5-H Bromination | Cupric catalyst and alkaline additive | Selective bromination of 8-aminoquinoline amides. | researchgate.net |

| C5-Difluoromethylation | Cuprous catalyst and silver additive | Selective difluoromethylation of 8-aminoquinoline amides. | researchgate.net |

| C5-Difluoromethylation | Ruthenium catalyst | Highly selective for 8-aminoquinoline amides; tolerates a broad range of functional groups. | researchgate.net |

| C5-Halogenation | AlCl₃ with O-acylated 8-hydroxyquinolines | Tunable synthesis of C5 halogenated products. | researchgate.netresearchgate.net |

Functionalization at the C-7 Position

The C-8 hydroxyl group also directs reactions to the C-7 (ortho) position. nih.gov This has been exploited for various synthetic transformations, most notably in three-component reactions like the Mannich and Betti reactions. nih.gov These reactions allow for the introduction of aminomethyl groups at the C-7 position, creating a new chiral center and increasing molecular diversity. nih.gov

For example, a large library of 48 Betti-type compounds was constructed by reacting various aromatic aldehydes and primary amines with 8-hydroxyquinoline derivatives, including 5-chloro-8-hydroxyquinoline (B194070). nih.gov This demonstrates the utility of the C-7 position as a handle for generating structurally diverse analogs. nih.gov

Furthermore, C-7 functionalization has been used to attach more complex moieties, such as proline, to the quinoline scaffold. The synthesis of (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline highlights a strategy to incorporate amino acids, potentially improving properties like water solubility. rsc.org As with the C-5 position, C5, C7-dihalogenation can also be achieved under specific conditions. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 8 Chloro 4 Hydroxyquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of 8-Chloro-4-hydroxyquinoline and related compounds.

DFT calculations are widely employed to optimize the geometry of this compound and to analyze its electronic structure. These studies involve methods like B3LYP with various basis sets to determine parameters such as bond lengths and angles. For instance, in a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070), the C-Cl bond length was determined to be 1.7612 Å. sci-hub.se The C-O bond lengths in the same study were found to be 1.3387 Å and 1.3383 Å. sci-hub.se

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.comdntb.gov.ua A smaller energy gap suggests higher reactivity. mdpi.com For derivatives of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline (B1678124) moiety, the HOMO-LUMO energy gap was found to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. mdpi.com In another study on quinolin-8-yl 4-chlorobenzoate, the HOMO and LUMO energies were calculated to be -6.55 eV and -1.72 eV, respectively, resulting in a larger band gap of 4.83 eV, which suggests high chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to identify the electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions. dntb.gov.uaresearchgate.net

Table 1: Selected DFT Calculated Properties for 8-Hydroxyquinoline Derivatives

| Property | Value | Compound | Reference |

| C-Cl Bond Length | 1.7612 Å | 5-Chloro-8-hydroxyquinoline cocrystal | sci-hub.se |

| C-O Bond Length | 1.3387 Å | 5-Chloro-8-hydroxyquinoline cocrystal | sci-hub.se |

| HOMO-LUMO Gap (ΔE) | 2.491 - 2.743 eV | 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | mdpi.com |

| HOMO Energy | -6.55 eV | Quinolin-8-yl 4-chlorobenzoate | mdpi.com |

| LUMO Energy | -1.72 eV | Quinolin-8-yl 4-chlorobenzoate | mdpi.com |

Theoretical calculations are also used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. dntb.gov.ua For instance, a study on 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid reported a strong π→π* absorption at 239 nm and a weak n→π* absorption at 282 nm. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate ¹H and ¹³C NMR chemical shifts. These calculated values are then compared to experimental spectra to confirm the molecular structure. mdpi.com

IR Spectroscopy: DFT calculations can predict vibrational frequencies. mdpi.com For quinolin-8-yl 4-chlorobenzoate, C=C stretching vibrations were identified at 1490 and 1593 cm⁻¹, and C-N stretching bands were observed at 1258 and 1287 cm⁻¹. mdpi.com In a study of a cocrystal containing 5-chloro-8-hydroxyquinoline, SO₂ stretching modes were identified and compared with experimental IR and Raman spectra. sci-hub.se

Density Functional Theory (DFT) Studies on Molecular and Electronic Properties

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are utilized to study the conformational flexibility of this compound and its interactions with other molecules, such as biological targets or solvent molecules, over time. bohrium.com These simulations provide insights into the stability of different conformations and the dynamics of binding processes. For instance, MD simulations have been used to investigate the adsorption of 8-hydroxyquinoline derivatives on metal surfaces to understand their corrosion inhibition properties. bohrium.com Conformational analysis helps in identifying the most stable (lowest energy) three-dimensional structure of the molecule, which is crucial for understanding its biological activity. dntb.gov.uabohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbepls.commdpi.com

QSAR models for 8-hydroxyquinoline derivatives have been developed to understand the structural requirements for various biological activities, such as antimicrobial and anticancer effects. researchgate.netbepls.comnih.gov These models use a variety of molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules.

Commonly used descriptors include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and partial charges. nih.govtandfonline.com

Steric descriptors: Molecular weight, molecular volume, and surface area. nih.gov

Hydrophobic descriptors: LogP (partition coefficient). nih.govtandfonline.com

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule. nih.govnih.gov

A QSAR study on the anti-MRSA activity of 8-hydroxyquinoline derivatives demonstrated that mass, polarizability, topological charge, and van der Waals volume are essential properties governing the activity. nih.gov Another study on 24 substituted 8-hydroxyquinoline derivatives found that descriptors like molecular refraction (MR), partition coefficient (logP), total energy (E), and HOMO/LUMO energies were significant for developing a highly predictive model for antibacterial activity against Staphylococcus aureus. nih.govtandfonline.com

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized analogs of this compound. researchgate.netbepls.comtandfonline.com This predictive capability is a cornerstone of rational drug design, as it allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources. researchgate.netmdpi.com

For example, a QSAR model with a high coefficient of determination (R²), such as the one reported for 8-hydroxyquinoline derivatives with an R² of 0.988, can predict the antimicrobial activity of new analogs with high precision. tandfonline.com These predictive models guide the modification of the this compound scaffold, such as the introduction of different substituents at various positions, to enhance its therapeutic potential. researchgate.netnih.gov

Correlation of Structural Descriptors with Biological Activities

Molecular Docking and Binding Mechanism Predictions

Theoretical and computational investigations, particularly molecular docking simulations, have been instrumental in predicting the binding modes and elucidating the potential mechanisms of action of this compound and its derivatives with various biological targets. These studies provide valuable insights at the molecular level, guiding further experimental research and drug design efforts.

Ligand-Protein Interaction Profiling

Molecular docking studies have been employed to predict and analyze the interactions between this compound and its analogs with specific protein targets. These computational models help to identify key amino acid residues involved in the binding and to understand the nature of the intermolecular forces that stabilize the ligand-protein complex.

One area of investigation has been the interaction of quinoline (B57606) derivatives with serum albumins, which are crucial for the transport of drugs in the bloodstream. For instance, computational simulations have been used to study the binding of 5-chloro-8-hydroxyquinoline (cloxyquin) to bovine serum albumin (BSA). These studies predicted that cloxyquin preferentially binds to fatty acid binding site 5 (FA5) on BSA. mdpi.com The interactions stabilizing this complex were identified as hydrophobic interactions between the quinoline scaffold of cloxyquin and the amino acid residues Phe550, Leu531, and Leu574 of BSA. Additionally, a π-π stacking interaction with Phe506 and a hydrogen bond with the same residue were predicted. mdpi.com

In the context of potential therapeutic applications, derivatives of this compound have been docked against various enzymes. For example, a study involving 7-chloro-4-hydroxyquinoline (B73993) investigated its binding to the angiotensin-converting enzyme 2 (ACE2) receptor. The docking results suggested a strong binding affinity. nih.govfrontiersin.org The key amino acid residues involved in the interaction were identified, providing a basis for understanding its potential mechanism of action. nih.govfrontiersin.org

The following table summarizes the predicted interactions of this compound derivatives with various protein targets based on molecular docking studies.

Table 1: Predicted Ligand-Protein Interactions for this compound Derivatives

| Derivative | Protein Target | Predicted Binding Site | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Bovine Serum Albumin (BSA) | Fatty Acid Binding Site 5 (FA5) | Phe550, Leu531, Leu574, Phe506 | Hydrophobic, π-π stacking, Hydrogen bond |

Enzyme Inhibition Mechanism Elucidation

Molecular docking is a powerful tool for predicting how a small molecule like this compound might inhibit an enzyme's activity. By simulating the binding of the compound to the enzyme's active site, researchers can hypothesize about the mechanism of inhibition.

One of the key mechanisms by which 8-hydroxyquinoline and its derivatives are thought to exert their biological effects is through the chelation of metal ions that are essential for the function of certain enzymes. tandfonline.com For instance, studies on 8-hydroxyquinoline derivatives as inhibitors of catechol O-methyltransferase (COMT), an enzyme containing a magnesium ion in its active site, have shown that these compounds can chelate the active site magnesium, similar to the action of known catechol-based inhibitors. nih.gov An X-ray co-crystal structure of a substituted 8-hydroxyquinoline compound in the S-COMT active site confirmed this chelation mechanism. nih.gov

Computational studies on N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide suggest that its mechanism of action involves the inhibition of enzymes crucial for the survival of microbial and cancer cells. While the precise molecular targets are still under investigation, it is believed that the compound's ability to bind to and inhibit key proteins is a significant aspect of its biological activity. It is also hypothesized that it may interfere with DNA replication and repair processes.

Derivatives of 8-hydroxyquinoline have also been investigated as inhibitors of other enzymes. For example, the introduction of a quinoline scaffold has been shown to affect the enzymatic conversion rate of the NQO1 protein. mdpi.com Molecular docking analyses of these derivatives with the NQO1 protein have helped to rationalize the experimental results by showing a correlation between the binding energy and the enzymatic conversion rate. mdpi.com

The following table provides a summary of the predicted enzyme inhibition mechanisms for compounds related to this compound.

Table 2: Predicted Enzyme Inhibition Mechanisms for this compound and Related Compounds

| Compound/Derivative | Target Enzyme | Predicted Inhibition Mechanism | Key Features |

|---|---|---|---|

| 8-Hydroxyquinoline derivatives | Catechol O-Methyltransferase (COMT) | Chelation of active site Mg²⁺ ion | Binds to the active site and coordinates with the essential metal cofactor. |

| N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide | Various microbial and cancer cell enzymes | Inhibition of enzyme activity, potential interference with DNA replication | Binds to and inhibits key proteins essential for cell survival. |

Biological and Pharmacological Research of 8 Chloro 4 Hydroxyquinoline

Antimicrobial Activity

Antibacterial Efficacy and Mechanisms of Action

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

8-Chloro-4-hydroxyquinoline and its derivatives have demonstrated notable antibacterial activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and its methicillin-resistant strains (MRSA). bepls.comresearchgate.net The parent compound, 8-hydroxyquinoline (B1678124) (8HQ), has been shown to be effective against various S. aureus strains, including methicillin-resistant and vancomycin-intermediate strains. tandfonline.com Its efficacy is often linked to its ability to chelate metal ions, a property that can disrupt essential bacterial processes. google.com

Specifically, halogenated derivatives of 8-hydroxyquinoline, such as cloxyquin (5-chloro-8-hydroxyquinoline), have shown high antimicrobial activity against MRSA. nih.gov In one study, cloxyquin exhibited a median minimum inhibitory concentration (MIC50) of ≤5.57 μM against MRSA isolates, highlighting its potential as a promising anti-MRSA agent. nih.gov Another study reported that a new 8-hydroxyquinoline derivative, PH176, had MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of Staphylococcus aureus. tandfonline.comnih.gov

The substitution of halogens at the 5- and 7-positions of the 8-hydroxyquinoline scaffold appears to be crucial for antibacterial action against Staphylococcus aureus. bepls.com For instance, both monochloro (5-Chloro 8HQ) and dichloro (5,7-dichloro 8HQ) derivatives have been noted for their supreme antibacterial activity. bepls.com The potency of these compounds is thought to be related to their size and lipophilic characteristics, which facilitate interaction with the lipophilic sites of action within the bacteria. bepls.com

Furthermore, hybrid molecules incorporating the 8-hydroxyquinoline structure have been synthesized and tested. A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed significant effects against both susceptible and drug-resistant Gram-positive strains, with MIC values ranging from 4–16 µg/mL. nih.govmdpi.com Another hybrid of 8-hydroxyquinoline and ciprofloxacin showed more potent activity against Staphylococcus aureus than the standard drug, with an MIC value of 0.0625 mg/mL compared to 0.125 mg/mL for the standard. mdpi.com

**Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives against *Staphylococcus aureus***

| Compound/Derivative | MIC Range/Value | Bacterial Strain(s) | Citation(s) |

|---|---|---|---|

| Cloxyquin (5-chloro-8-hydroxyquinoline) | MIC50 ≤ 5.57 μM | Methicillin-resistant S. aureus (MRSA) | nih.gov |

| PH176 | MIC50 = 16 μg/ml, MIC90 = 32 μg/ml | Staphylococcus aureus (clinical isolates) | tandfonline.comnih.gov |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | 4–16 µg/mL | Gram-positive strains (including S. aureus) | nih.govmdpi.com |

| 8-hydroxyquinoline-ciprofloxacin hybrid | 0.0625 mg/mL | Staphylococcus aureus | mdpi.com |

| 8-hydroxyquinoline (8HQ) | ≤6.90–110.20 μM | Staphylococcus aureus | bepls.com |

| Cloxyquin | ≤5.58–44.55 μM | Staphylococcus aureus | bepls.com |

Activity against Gram-Negative Bacteria

The activity of this compound and its parent compound, 8-hydroxyquinoline, extends to Gram-negative bacteria, although the efficacy can vary depending on the specific derivative. tandfonline.com The parent 8HQ has been shown to inhibit the growth of Escherichia coli. tandfonline.com

Halogenated derivatives of 8-hydroxyquinoline, such as 7-bromo-8-hydroxyquinoline and clioquinol (B1669181), have demonstrated high antigrowth activity against Gram-negative bacteria when compared to the parent compound. researchgate.net The introduction of a quinolone skeleton into 8-hydroxyquinoline derivatives is being explored as a strategy to develop novel broad-spectrum antibacterial agents. nih.gov

Hybrid compounds have also shown promise. A hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin was screened against both Gram-positive and Gram-negative bacterial strains and showed potential as a broad-spectrum agent. nih.govmdpi.com Another study synthesized novel 8-hydroxyquinoline derivatives that exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative strains, with some derivatives being more potent than standard drugs against E. cloacae and K. pneumoniae. mdpi.com

Table 2: Antibacterial Activity of 8-Hydroxyquinoline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Activity/MIC Value | Bacterial Strain(s) | Citation(s) |

|---|---|---|---|

| 8-hydroxyquinoline (8HQ) | Growth inhibition | Escherichia coli | tandfonline.com |

| 7-bromo-8-hydroxyquinoline | High antigrowth activity | Gram-negative bacteria | researchgate.net |

| Clioquinol | High antigrowth activity | Gram-negative bacteria | researchgate.net |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Broad-spectrum activity | Gram-negative strains | nih.govmdpi.com |

| Novel 8-hydroxyquinoline derivative (R = NO2, R′ = H) | MIC = 1 × 10−6 mg/mL | E. cloacae | mdpi.com |

| Novel 8-hydroxyquinoline derivative (R = NO2, R′ = H) | MIC = 1 × 10−5 mg/mL | K. pneumoniae | mdpi.com |

Effects on Bacterial Cell Division and FtsZ Protein

The FtsZ protein is a crucial component of the bacterial cell division machinery and has emerged as a promising target for new antibiotics. nih.gov Some quinoline (B57606) derivatives have been found to inhibit the FtsZ protein. mdpi.comresearchgate.net The inhibition of FtsZ disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to the inhibition of cell division. nih.gov

Derivatives of 8-hydroxyquinoline-2-carboxanilide have been compared to the standard antibiotic PC190723, a known FtsZ inhibitor. nih.gov While the antibacterial activities of these derivatives were lower than that of PC190723, the study suggests that the 8-hydroxyquinoline scaffold can be a starting point for developing FtsZ inhibitors. nih.govmdpi.comresearchgate.net

Molecular docking studies have provided insights into how these compounds might interact with FtsZ. For instance, some quinoline derivatives are believed to interact hydrophobically with specific residues in the FtsZ protein, such as D199, L200, V297, and V307, with the imino group of the derivatives potentially forming a hydrogen bond with T309 of FtsZ. frontiersin.org

Antifungal Efficacy and Mechanisms of Action

Activity against Candida Species and Dermatophytes

This compound and its related compounds have demonstrated significant antifungal activity against a range of fungi, including Candida species and dermatophytes, which are common causes of skin and nail infections. oup.comresearchgate.net Derivatives of 8-hydroxyquinoline have been shown to inhibit the in vitro growth of Candida spp., Microsporum spp., and Trichophyton spp. oup.com

The mechanism of antifungal action for 8-hydroxyquinoline derivatives appears to involve damage to the fungal cell wall. researchgate.netnih.govnih.gov Studies using sorbitol protection assays have indicated that these compounds target the cell wall. researchgate.netnih.gov Furthermore, scanning electron microscopy has revealed that these derivatives can cause damage to the cell wall of Candida and dermatophytes. researchgate.netnih.gov Some derivatives, like clioquinol, have also been observed to inhibit the formation of pseudohyphae in C. albicans, a key virulence factor. researchgate.netnih.gov Other derivatives have been shown to compromise the integrity of the cytoplasmic membrane. researchgate.netnih.gov

The minimum inhibitory concentration (MIC) values for these compounds against various fungal species are often in the low microgram per milliliter range. For instance, one study found that the MIC values for three 8-hydroxyquinoline derivatives against Candida spp. and dermatophytes ranged from 0.031–2 μg/ml, 1–512 μg/ml, and 2–1024 μg/ml for the respective compounds. oup.com Another study on 5-triazole-8-hydroxy-quinoline derivatives reported a MIC range of 1–16 μg/mL against Candida and dermatophyte species. mdpi.com

Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | MIC Range (µg/mL) | Fungal Species | Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Clioquinol | 0.031–2 | Candida spp., Microsporum spp., Trichophyton spp. | Cell wall damage, inhibition of pseudohyphae formation | oup.comresearchgate.netnih.gov |

| 8-hydroxy-5-quinolinesulfonic acid | 1–512 | Candida spp., Microsporum spp., Trichophyton spp. | Compromised cytoplasmic membrane integrity | oup.comresearchgate.netnih.gov |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 2–1024 | Candida spp., Microsporum spp., Trichophyton spp. | Compromised cytoplasmic membrane integrity | oup.comresearchgate.netnih.gov |

| 5-triazole-8-hydroxy-quinoline derivatives | 1–16 | Candida spp., Dermatophyte species | Effect on the cell wall | mdpi.com |

Proposed Mechanisms: Cell Wall Damage and Membrane Disruption

While specific studies on the cell wall and membrane disruption mechanisms of this compound are not extensively detailed in the available literature, research on closely related 8-hydroxyquinoline (8HQ) derivatives provides insight into potential modes of action. The antifungal activity of the 8HQ class of compounds has been investigated, with some derivatives demonstrated to target the fungal cell wall and compromise the integrity of the cytoplasmic membrane. nih.gov

For instance, studies on the antifungal mechanism of clioquinol, a well-known 8-hydroxyquinoline derivative, have shown that it can damage the fungal cell wall. nih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid, have been found to disrupt the functional integrity of the cytoplasmic membrane, leading to cellular leakage. nih.gov These findings suggest that a plausible mechanism for the antimicrobial effects of this compound could involve similar interactions with microbial cell envelopes, although direct experimental evidence for this specific compound is needed for confirmation.

Antiprotozoal Activity

The quinoline nucleus is a fundamental structural component of many compounds with established antiprotozoal effects. tandfonline.com However, specific research focusing on the antiprotozoal activity of this compound is limited in the current scientific literature. While derivatives of 8-hydroxyquinoline have been explored for such properties, dedicated studies to evaluate and characterize the efficacy and spectrum of this compound against various protozoan parasites have not been reported.

Anticancer and Cytotoxic Potential

The anticancer potential of quinoline derivatives has been a subject of significant research interest. The 8-hydroxyquinoline scaffold, in particular, is recognized for its metal-chelating properties, which are believed to contribute to its biological activities, including anticancer effects. tandfonline.comresearchgate.net

| Cancer Cell Line | Cell Type | Reported Activity for Derivatives |

|---|---|---|

| MCF-7 | Breast Cancer | Cytotoxic effects observed for a carboxamide derivative. |

| HCT 116 | Colon Cancer | Data not available for this specific compound. |

| HepG2 | Liver Cancer | Data not available for this specific compound. |

| A549 | Lung Cancer | Cytotoxic effects observed for a carboxamide derivative. |

| HeLa | Cervical Cancer | Cytotoxic effects observed for a carboxamide derivative. |

It is important to note that these findings pertain to a derivative and not the parent compound, this compound. Further research is required to determine the specific cytotoxic profile of this compound itself.

The proposed mechanisms of anticancer action for 8-hydroxyquinoline derivatives are often linked to their ability to interact with key cellular processes and molecular targets.

While direct evidence for the inhibition of ribonucleotide reductase by this compound is not documented, related compounds have been suggested to interfere with nucleic acid production. For instance, N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide is thought to interfere with DNA replication and repair processes, which could contribute to its cytotoxic effects. This suggests a potential, yet unconfirmed, mechanism of action for this compound that would involve the disruption of DNA synthesis pathways essential for cancer cell proliferation.

The 8-hydroxyquinoline scaffold is a known metal chelator, a property that underlies its ability to inhibit various metalloenzymes. tandfonline.com The anticancer effects of 8-hydroxyquinoline derivatives are thought to be associated with their interaction with metal ions like copper and zinc, which can lead to the inhibition of enzymes crucial for cancer progression. dovepress.com While the general class of quinolinecarboxamides has been mentioned in the context of matrix metalloproteinase inhibitors, specific inhibitory activity of this compound against these enzymes has not been explicitly demonstrated. Similarly, while there are tangential mentions of 8-hydroxyquinoline derivatives in relation to histone demethylases, direct evidence of inhibition by this compound is lacking. There is currently no available information linking this compound to the inhibition of HIF prolylhydroxylase.

Inhibition of Metalloenzymes (e.g., Matrix Metalloproteinases, Histone Demethylases, HIF Prolylhydroxylase)

Multidrug Resistance (MDR) Reversal Activity

Multidrug resistance (MDR) is a significant challenge in cancer therapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One strategy to overcome MDR is to target the collateral sensitivity of resistant cells. researchgate.netnih.gov 8-Hydroxyquinoline derivatives have emerged as an important class of compounds with MDR-selective activity. rsc.org

Research into a novel 8-hydroxyquinoline derivative, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), has shown promising results in reversing multidrug resistance. rsc.orgresearchgate.net This compound demonstrated greater effectiveness against drug-resistant Colo 320 adenocarcinoma human cells compared to the drug-sensitive Colo 205 cells. rsc.orgresearchgate.net The incorporation of a proline amino acid moiety at position 7 was designed to increase water solubility and is considered crucial for the MDR reversal activity. rsc.org The cytotoxicity and MDR-selectivity of these compounds are linked to their ability to form complexes with essential metal ions. researchgate.net

Studies on a library of 8-hydroxyquinoline-derived Mannich bases have highlighted that substitutions on the quinoline ring significantly influence their anticancer activity. nih.gov For instance, electron-withdrawing substituents at position 5 were found to enhance anticancer activity. nih.gov The ability of these compounds to chelate metal ions is considered a key factor in their cytotoxicity against MDR cancer cells. nih.govacs.org

Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives in Drug-Resistant and Sensitive Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro) | Colo 320 (drug-resistant) | More effective than against sensitive cells | rsc.orgresearchgate.net |

| (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro) | Colo 205 (drug-sensitive) | Less effective than against resistant cells | rsc.orgresearchgate.net |

| 8-hydroxyquinoline-derived Mannich bases | MDR cancer cells | Selective toxicity | nih.gov |

Antiviral Activity (e.g., Anti-HIV-1, Anti-Dengue Virus)

Quinoline derivatives, including those of 8-hydroxyquinoline, have been investigated for their antiviral properties. ontosight.ai

Anti-Dengue Virus Activity: Two novel quinoline derivatives, specifically 2-isopropyl-5,7-dichloro-8-hydroxyquinoline and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline, have demonstrated significant in vitro inhibitory activity against dengue virus serotype 2 (DENV2). mdpi.com The iso-butyl substituted derivative was particularly active, showing a high selectivity index. mdpi.com Another study reported that two other quinoline derivatives showed dose-dependent inhibition of DENV2. researchgate.net Hydroxychloroquine (HCQ), a well-known antimalarial drug and a quinoline derivative, has also been shown to inhibit all four serotypes of the dengue virus in vitro. nih.gov HCQ appears to work by triggering the host's innate immune response. nih.gov Amodiaquine, another antimalarial drug, also inhibited DENV2 replication and infectivity. nih.gov

Anti-HIV-1 Activity: Polyhydroxylated styrylquinolines (SQLs) have been identified as potent inhibitors of HIV-1 integrase, an enzyme essential for HIV-1 replication. rroij.comscispace.com These compounds block the replication of the virus in cell culture at non-toxic concentrations. rroij.comscispace.com The structural features required for this activity include a carboxyl group at C-7 and a hydroxyl group at C-8 on the quinoline subunit. rroij.comscispace.com

Table 2: In Vitro Anti-Dengue Virus Activity of 8-Hydroxyquinoline Derivatives

| Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 3.03 | 16.06 | 5.30 | mdpi.com |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | DENV2 | 0.49 | 19.39 | 39.5 | mdpi.com |

| Hydroxychloroquine (HCQ) | DENV-2 (A549 cells) | 10.1 ± 1.6 | >50 | - | nih.gov |

| Amodiaquine | DENV2 | 1.08 ± 0.09 | 52.09 ± 4.25 | 48.2 | nih.gov |

Neuroprotective and Neurological Applications

Potential in Alzheimer's and Parkinson's Diseases Research

Metal ion imbalance is a contributing factor to neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netresearchgate.netnih.gov 8-Hydroxyquinoline and its derivatives are known for their metal-chelating properties and ability to cross the blood-brain barrier, making them promising candidates for therapeutic intervention. rroij.comscispace.comresearchgate.net

In the context of Alzheimer's disease, the 8-hydroxyquinoline derivative clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been a key focus. rroij.comscispace.com It acts as a chelator for zinc and copper ions, which are involved in the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease. rroij.comscispace.comresearchgate.net Studies in transgenic mice showed that clioquinol treatment led to a significant decrease in brain Aβ deposition. rroij.comscispace.com Other derivatives, such as PBT2 and 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline, have also shown promise in preclinical studies for Alzheimer's. rroij.comscispace.com

For Parkinson's disease, research has focused on the accumulation of iron in the brain, which contributes to oxidative stress and neuronal cell death. nih.gov Iron chelators like clioquinol have demonstrated neuroprotective effects in animal models of Parkinson's disease. nih.gov Researchers have also developed hybrid molecules that combine the iron-chelating properties of 8-hydroxyquinoline with the monoamine oxidase B (MAO-B) inhibitory activity of drugs like rasagiline. nih.gov

TRESK (K2P Channel) Activation and Nociceptive Pain Research

The two-pore domain potassium (K2P) channel TRESK (TWIK-related spinal cord K+ channel) plays a crucial role in regulating neuronal excitability and is implicated in nociception, the sensory nervous system's response to harmful stimuli. researchgate.netsemanticscholar.orgnih.gov Activation of TRESK channels can reduce nociceptor activation and potentially alleviate pain. researchgate.net

Cloxyquin (5-chloro-8-hydroxyquinoline), a derivative of 8-hydroxyquinoline, has been identified as a selective activator of the TRESK channel. researchgate.netnih.govresearchgate.net It substantially activates the background potassium current, suggesting its potential as a therapeutic agent for migraine and other types of nociceptive pain. researchgate.netresearchgate.net Studies have shown that cloxyquin's activation of TRESK is direct and not dependent on the Ca2+/calcineurin pathway. nih.govresearchgate.net The binding site for cloxyquin on the TRESK channel has been identified at the M2/M4 interface, and its mechanism of action is thought to involve allosteric stabilization of the inner selectivity filter, which facilitates the conduction of potassium ions. nih.gov

Other Biological Activities

Derivatives of 8-hydroxyquinoline have been investigated for a range of other biological effects, largely stemming from their metal-chelating properties. researchgate.netnih.govdovepress.com These compounds have shown potential as anticancer agents, with their activity often linked to their ability to inhibit enzymes like proteasomes in a copper-dependent manner. researchgate.netdovepress.com They have also been explored for their antimicrobial and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov

Antioxidant Activity

Structure Activity Relationship Sar Studies of 8 Chloro 4 Hydroxyquinoline and Its Derivatives

Impact of Halogen Substituents on Biological Activity

The presence and position of halogen substituents on the 4-hydroxyquinoline (B1666331) scaffold significantly influence the biological activity of these compounds. Halogens, being electron-withdrawing, can alter the electronic distribution within the molecule, affecting its reactivity and binding affinity to biological targets.

Research on various 4-hydroxyquinoline derivatives has demonstrated that halogenation can enhance antimicrobial and anticancer properties. For instance, in a series of 4-hydroxy-2-quinolone analogs, brominated derivatives with a nonyl side chain at the C-3 position exhibited exceptional antifungal activity, surpassing that of the control drug amphotericin B. researchgate.net Similarly, the introduction of a fluorine atom at the C-6 position has been shown to dramatically enhance antibacterial activity. researchgate.net

In the context of anticancer activity, studies on 7-chloro-4-hydroxyquinoline (B73993) (CQ) have highlighted the role of the chloro group in its biological effects. nih.gov The electron-withdrawing nature of chlorine at the 7-position is a key feature. nih.gov Furthermore, in a study of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, 6-chloro analogues were found to be the most active against several cancer cell lines. mdpi.com The presence of halogen atoms at positions 4, 6, and 9 also increased the lipophilicity of the products. nih.govmdpi.com

The position of the halogen is crucial. For example, in a study of 8-quinolinol analogues, the fungitoxic mechanisms of 5-, 6-, and 7-chloro-8-quinolinols were found to be different from each other and from the 2-, 3-, and 4-chloro analogues, suggesting that the substituent's location dictates the site of action. researchgate.net

Table 1: Impact of Halogen Substituents on Antifungal Activity of 4-Hydroxy-2-quinolone Analogs

| Compound | Substituent at C-6 | Alkyl Chain at C-3 | Antifungal Activity (IC50, µg/mL) against A. flavus |

|---|---|---|---|

| Analog 3j | Bromo | Nonyl | 1.05 |

| Amphotericin B (Control) | - | - | >1.05 |

Influence of Hydroxyl Group Modifications

The hydroxyl group at the C-4 position is a critical feature of 4-hydroxyquinolines, contributing to their biological activity through hydrogen bonding and metal chelation. Modifications to this group can significantly alter the compound's properties and efficacy.

For instance, O-alkylation of the hydroxyl group in 4-hydroxyquinolines has been explored to generate new derivatives with altered biological profiles. nih.gov In one study, O-alkylation using 1,3-dibromopropane (B121459) was a key step in synthesizing a series of 4-alkoxyquinolines with antimycobacterial potential. nih.gov The modification of the hydroxyl group can influence the molecule's ability to act as a hydrogen bond donor, which may affect its interaction with target enzymes or receptors.

Furthermore, the oxidation of the hydroxyl group to a carbonyl group can occur, leading to the formation of quinone derivatives. The tautomeric equilibrium between the hydroxyl form (4-hydroxyquinoline) and its keto form (4-quinolone) is a well-known characteristic of this scaffold. smolecule.com This equilibrium can be influenced by substituents and the surrounding chemical environment.

The use of the quinoline (B57606) hydroxyl group to form a glycosidic linkage has been shown to impede the chelation of metal ions, potentially due to steric hindrance, which in some cases led to lower bioactivity. mdpi.com However, in some instances, conjugates with a free hydroxyl group on the sugar moiety exhibited better inhibitory potential than their acetylated counterparts. mdpi.com

Role of Substituents at Positions C-2, C-4, C-5, C-7, and C-8

Substituents at various positions on the quinoline ring play a crucial role in modulating the biological activity of 8-chloro-4-hydroxyquinoline derivatives.

C-2 Position: Introduction of substituents at the C-2 position has been shown to increase the activity of 8-hydroxyquinoline (B1678124) derivatives. mdpi.com For good antifungal activity in 8-quinolinol analogues, it has been suggested that the 2-position should not be substituted with sterically bulky groups. researchgate.net

C-4 Position: The hydroxyl group at C-4 is pivotal. In some derivatives, the introduction of a carbamoyl (B1232498) group at C-4, followed by a Fries rearrangement to install a carboxamide at C-3, released the carbonyl group of 4-quinolones, which then acted as a directing group for functionalization at position 5. chemrxiv.org

C-5 Position: Electron-withdrawing substituents at the C-5 position of 8-hydroxyquinoline have been found to improve anticancer activity. acs.org For instance, 5-nitro-8-hydroxyquinoline is used for infectious diseases. acs.orgnih.gov The introduction of additional substituents at the C5 position can increase the anticancer activity of 8-hydroxyquinoline derivatives. mdpi.com

C-7 Position: The presence of a chloro group at the C-7 position is a feature of the antitumor drug 7-chloro-4-hydroxyquinoline. nih.gov In a study of 4-hydroxy-1H-quinolin-2-ones, the introduction of a 6-COOH group along with a 7-OH moiety significantly increased antifungal activity. nih.gov

C-8 Position: Chlorination at the C-8 position is a defining feature of the parent compound of this article. The chlorine atom at this position, being electron-withdrawing, influences the electronic properties of the entire molecule.

Table 2: Influence of Substituent Position on Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound | Substituent and Position | Observed Effect | Reference |

|---|---|---|---|

| 5-Nitro-8-hydroxyquinoline | Nitro at C-5 | Used for infectious diseases | acs.orgnih.gov |

| 7-Chloro-4-hydroxyquinoline | Chloro at C-7 | Antitumor properties | nih.gov |

| 6-Chloro analogues of pyrano[3,2-h]quinolone | Chloro at C-6 | Most active against cancer cell lines | mdpi.com |

Lipophilicity and Electronic Properties in Activity Modulation

Lipophilicity and electronic properties are key determinants of the biological activity of 4-hydroxyquinoline derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

The introduction of halogen atoms, for example, increases the lipophilicity of 8-hydroxyquinoline derivatives. nih.govmdpi.com Increased lipophilicity can enhance the ability of a compound to penetrate cell membranes. nih.gov In a study of 8-hydroxyquinoline-2-carboxanilides, antiviral activity was found to increase linearly with increasing lipophilicity and was positively influenced by the electron-withdrawing properties of substituents on the anilide ring. mdpi.com

The electronic effects of substituents, often quantified by parameters like the Hammett-Brown substituent constant (σ+), can be correlated with biological activity. nih.gov Electron-withdrawing groups, such as halogens or nitro groups, can decrease the pKa values of the hydroxyl group and the quinolinium nitrogen, which in turn affects their metal chelation properties and biological activity. acs.orgnih.gov Conversely, electron-donating groups can have the opposite effect. scirp.org

Table 3: Relationship between Lipophilicity, Electronic Properties, and Antiviral Activity of 8-Hydroxyquinoline-2-carboxanilides

| Substituent on Anilide Ring | Lipophilicity (log k) | Virus Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | 1.44 | 91.2 | 79.3 |

| 3,4,5-Cl | 1.26 | 9.7 | 2.4 |

Steric Factors in Mechanism of Action

Steric factors, which relate to the size and shape of substituents, play a significant role in the mechanism of action of this compound and its derivatives. The spatial arrangement of atoms can influence how a molecule interacts with its biological target, potentially causing steric hindrance that prevents or modifies binding.

Evidence for the role of steric factors has been observed in the fungitoxic mechanisms of 8-quinolinol and its halogenated analogues. researchgate.netscispace.com It has been noted that for good antifungal activity, the C-2 position of the quinoline ring should not be occupied by sterically bulky groups. researchgate.net

In a study of 4-alkoxyquinolines, the initial structure-activity relationship findings suggested a more pronounced correlation between steric effects and the compound's activity, rather than its electronic and physicochemical characteristics. nih.gov For example, the introduction of a trifluoromethyl group at the 4-position of a benzene (B151609) ring substituent significantly reduced inhibitory activity, but the addition of an oxygen atom to form a trifluoromethoxy group restored potency. This was attributed to a more effective positioning of the trifluoromethyl group rather than its electronic properties. nih.gov

Furthermore, the use of the quinoline hydroxyl group to form a glycosidic linkage can lead to steric hindrance that impedes metal ion chelation, thereby affecting biological activity. mdpi.com

Metal Chelation as a Key Feature in SAR

A paramount feature in the structure-activity relationship of this compound and its derivatives is their ability to chelate metal ions. The 4-hydroxyquinoline scaffold, particularly the 8-hydroxyquinoline isomer, is a well-known bidentate chelating agent, forming stable complexes with a wide range of metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. nih.govnih.gov This metal chelation is often integral to their biological activity. researchgate.netdovepress.com

The proximity of the hydroxyl group to the heterocyclic nitrogen atom allows for the formation of these stable metal complexes. nih.gov The ability to chelate metal ions can modulate the activity of metalloproteins and enzymes, influencing various biochemical pathways.

The electronic properties of substituents on the quinoline ring directly impact the metal-chelating ability. Electron-withdrawing groups, like the chloro substituent in this compound, decrease the pKa of the hydroxyl group, which can alter the stability and formation of metal complexes. acs.orgnih.gov Studies have shown that the presence of a chelating group is a necessary, but not always sufficient, prerequisite for the biological activity of some 8-hydroxyquinoline derivatives. acs.orgnih.gov For instance, derivatives that are unable to form stable metal complexes often lack toxicity. acs.org

Table 4: Metal Chelation and Biological Activity

| Compound/Derivative Class | Chelation Ability | Observed Biological Effect | Reference |